molecular formula C6H12N2O2 B14036790 (R)-Methyl hexahydropyridazine-3-carboxylate

(R)-Methyl hexahydropyridazine-3-carboxylate

Cat. No.: B14036790
M. Wt: 144.17 g/mol
InChI Key: GAUFSAOOPHWSRO-RXMQYKEDSA-N
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Description

®-Methyl hexahydropyridazine-3-carboxylate is a chemical compound that belongs to the class of hexahydropyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl hexahydropyridazine-3-carboxylate can be achieved through various synthetic routes. One common method involves the biotransformation of hexahydropyridazine derivatives. This method is advantageous due to its mild reaction conditions, high stereoselectivity, and potential for industrial application . The reaction typically involves the use of specific enzymes or microorganisms that facilitate the transformation under controlled conditions.

Industrial Production Methods: Industrial production of ®-Methyl hexahydropyridazine-3-carboxylate often employs biotransformation techniques due to their efficiency and cost-effectiveness. The process involves the use of bioreactors where the reaction conditions such as temperature, pH, and substrate concentration are carefully monitored and controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: ®-Methyl hexahydropyridazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of ®-Methyl hexahydropyridazine-3-carboxylate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed: The major products formed from the reactions of ®-Methyl hexahydropyridazine-3-carboxylate depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

®-Methyl hexahydropyridazine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for enzymatic studies and as a potential lead compound for drug discovery. In medicine, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator. Additionally, in the industry, it is used in the production of various chemical intermediates and specialty chemicals .

Mechanism of Action

The mechanism of action of ®-Methyl hexahydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, making the compound valuable for therapeutic applications.

Comparison with Similar Compounds

®-Methyl hexahydropyridazine-3-carboxylate can be compared with other similar compounds, such as ethyl 6-oxo-4-(trifluoromethyl)hexahydropyridazine-3-carboxylate While both compounds share a hexahydropyridazine core, their substituents and functional groups differ, leading to variations in their chemical properties and applications

Conclusion

®-Methyl hexahydropyridazine-3-carboxylate is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it a valuable subject of study and utilization in scientific research and industrial processes.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (3R)-diazinane-3-carboxylate

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m1/s1

InChI Key

GAUFSAOOPHWSRO-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCNN1

Canonical SMILES

COC(=O)C1CCCNN1

Origin of Product

United States

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